N-[4-(acetylamino)phenyl]-N'-(4-fluorobenzyl)ethanediamide
Overview
Description
N-[4-(acetylamino)phenyl]-N'-(4-fluorobenzyl)ethanediamide, also known as ABT-888, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). This compound has gained significant interest in the field of cancer research due to its ability to sensitize cancer cells to chemotherapy and radiation therapy.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-N'-(4-fluorobenzyl)ethanediamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of damaged DNA in cancer cells. This compound has been tested in preclinical studies and clinical trials for the treatment of various types of cancers, including breast cancer, ovarian cancer, and lung cancer.
Mechanism of Action
PARP is a family of enzymes that play a crucial role in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage and eventually cell death. N-[4-(acetylamino)phenyl]-N'-(4-fluorobenzyl)ethanediamide selectively binds to the catalytic domain of PARP and inhibits its enzymatic activity, leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting the repair of damaged DNA. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been shown to enhance the immune response to cancer by increasing the infiltration of T cells into tumors.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)phenyl]-N'-(4-fluorobenzyl)ethanediamide has several advantages for use in lab experiments. It is highly selective for PARP and has a low toxicity profile. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in vitro and in vivo. However, this compound has some limitations, including the development of resistance in cancer cells and the potential for off-target effects.
Future Directions
There are several future directions for the study of N-[4-(acetylamino)phenyl]-N'-(4-fluorobenzyl)ethanediamide. One area of research is the development of combination therapies that target multiple pathways involved in DNA repair. Another area of research is the identification of biomarkers that can predict the response to this compound in cancer patients. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in combination with chemotherapy and radiation therapy for the treatment of various types of cancers.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of cancer. Its ability to sensitize cancer cells to chemotherapy and radiation therapy has made it a focus of research in the field of cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and to develop effective combination therapies for the treatment of cancer.
properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c1-11(22)20-14-6-8-15(9-7-14)21-17(24)16(23)19-10-12-2-4-13(18)5-3-12/h2-9H,10H2,1H3,(H,19,23)(H,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQUISIYVMZUSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.